molecular formula C11H14O2 B15155097 2-Methyl-2-phenyl-1,3-dioxane CAS No. 878-57-9

2-Methyl-2-phenyl-1,3-dioxane

Cat. No.: B15155097
CAS No.: 878-57-9
M. Wt: 178.23 g/mol
InChI Key: LRWANTYTQLCKAR-UHFFFAOYSA-N
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Description

2-Methyl-2-phenyl-1,3-dioxane is an organic compound with the molecular formula C11H14O2. This compound features a dioxane ring substituted with a methyl group and a phenyl group, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-phenyl-1,3-dioxane can be synthesized through the reaction of 1,3-propanediol with benzaldehyde in the presence of an acid catalyst. The reaction typically involves refluxing the mixture in an organic solvent, such as toluene, to facilitate the formation of the dioxane ring. The use of a Dean-Stark apparatus helps in the continuous removal of water, driving the equilibrium towards the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar principles but is optimized for large-scale synthesis. Advanced techniques such as continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The choice of catalysts and solvents is also optimized to minimize by-products and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as nickel (Ni) or rhodium (Rh).

  • Substitution: Nucleophilic substitution reactions can be performed using organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield phenylglyoxal and other oxidized derivatives.

  • Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.

  • Substitution: Substitution reactions can lead to the formation of various substituted dioxanes, depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-phenyl-1,3-dioxane has several applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

2-Methyl-2-phenyl-1,3-dioxane is similar to other dioxanes and dioxolanes, but its unique substitution pattern gives it distinct properties. For example, 1,3-dioxane and 1,3-dioxolane are structurally related but lack the phenyl and methyl groups present in this compound. These differences can influence reactivity, stability, and biological activity.

Comparison with Similar Compounds

  • 1,3-Dioxane

  • 1,3-Dioxolane

  • 2-Methyl-1,3-dioxane

  • 2-Phenyl-1,3-dioxane

Properties

CAS No.

878-57-9

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-methyl-2-phenyl-1,3-dioxane

InChI

InChI=1S/C11H14O2/c1-11(12-8-5-9-13-11)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3

InChI Key

LRWANTYTQLCKAR-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCCO1)C2=CC=CC=C2

Origin of Product

United States

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